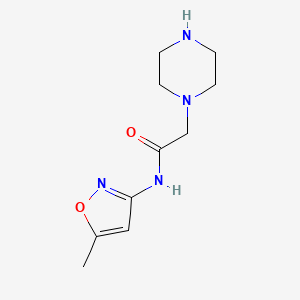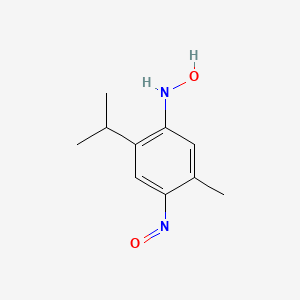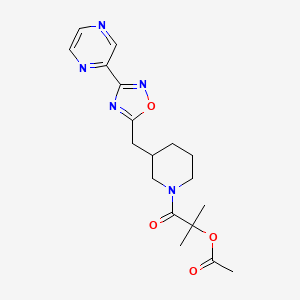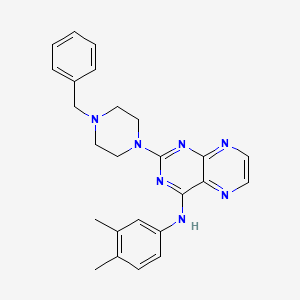
N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide” is a compound that belongs to the class of amide-containing compounds. The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products.Molecular Structure Analysis
The molecular structure of this compound has been analyzed in the context of its supramolecular structure and crystallization mechanism . Three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of this compound under different conditions.Scientific Research Applications
DNA Minor Groove Binding Hoechst 33258 and its analogues, which include derivatives of N-methyl piperazine, bind strongly to the minor groove of double-stranded B-DNA, exhibiting specificity for AT-rich sequences. These derivatives are instrumental in fluorescent DNA staining and are extensively used in plant cell biology for chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. They also have applications as radioprotectors and topoisomerase inhibitors, making them crucial in the rational drug design and molecular basis investigation for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives in Drug Design Piperazine, a component of N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide, is significant in the rational design of drugs. It is present in a variety of drugs serving therapeutic purposes such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory. The piperazine nucleus, due to its flexible binding and interaction capabilities, is being extensively researched for its broad potential in drug discovery, reflecting its emergence as a versatile pharmacophore (Rathi et al., 2016).
Anti-Mycobacterial Activity Piperazine and its analogues have demonstrated significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been extensively studied, offering promising directions for developing safe, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Future Directions
Future research could focus on further exploring the potential impact of isoxazole substituents on polymorph formation . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-8-6-9(13-16-8)12-10(15)7-14-4-2-11-3-5-14/h6,11H,2-5,7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVVWOHYUMECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556948.png)






